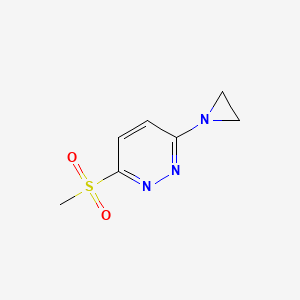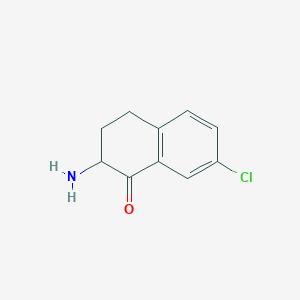
4-Chloro-2,6-dimethyl-5,6,7,8-tetrahydroquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2,6-dimethyl-5,6,7,8-tetrahydroquinazoline is an organic compound with the molecular formula C10H13ClN2. It belongs to the class of quinazolines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a chlorine atom at the 4th position and two methyl groups at the 2nd and 6th positions on the quinazoline ring, which is partially hydrogenated at the 5th, 6th, 7th, and 8th positions.
Métodos De Preparación
The synthesis of 4-Chloro-2,6-dimethyl-5,6,7,8-tetrahydroquinazoline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-chloroaniline with acetone in the presence of a catalyst can lead to the formation of the desired quinazoline derivative. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.
Análisis De Reacciones Químicas
4-Chloro-2,6-dimethyl-5,6,7,8-tetrahydroquinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of fully hydrogenated quinazoline derivatives.
Substitution: The chlorine atom at the 4th position can be substituted with other nucleophiles, leading to a variety of substituted quinazoline derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-Chloro-2,6-dimethyl-5,6,7,8-tetrahydroquinazoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active quinazolines.
Medicine: Quinazoline derivatives are known for their pharmacological properties, and this compound may serve as a precursor in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2,6-dimethyl-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
4-Chloro-2,6-dimethyl-5,6,7,8-tetrahydroquinazoline can be compared with other similar compounds, such as:
4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline: This compound has two fluorine atoms instead of methyl groups, which may alter its chemical and biological properties.
4-Chloro-2,6-dimethylquinazoline: This compound lacks the hydrogenation at the 5th, 6th, 7th, and 8th positions, which may affect its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and partial hydrogenation, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H13ClN2 |
|---|---|
Peso molecular |
196.67 g/mol |
Nombre IUPAC |
4-chloro-2,6-dimethyl-5,6,7,8-tetrahydroquinazoline |
InChI |
InChI=1S/C10H13ClN2/c1-6-3-4-9-8(5-6)10(11)13-7(2)12-9/h6H,3-5H2,1-2H3 |
Clave InChI |
BLTRQIZOGUKXOR-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2=C(C1)C(=NC(=N2)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-(1,4-Dioxaspiro[4.5]decan-7-yloxy)ethanol](/img/structure/B11900457.png)


![5-Phenylpyrazolo[1,5-A]pyridine](/img/structure/B11900497.png)
